![molecular formula C20H22N4O6 B2576998 methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021133-74-3](/img/structure/B2576998.png)
methyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of amidines with organic compounds. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrimidine ring in this compound would likely make it aromatic and relatively stable .Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with complex structures, including pyrimidine derivatives, focuses on their synthesis and evaluation for biological activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate with reported anti-inflammatory and analgesic activities. These compounds show significant inhibitory activity on COX-2 selectivity, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020).
Antiviral and Anticancer Properties
Similarly, derivatives of pyrrolo[2,3-d]pyrimidines have been explored for their antiviral activities against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), indicating the importance of certain substituents for achieving antiviral efficacy (Renau et al., 1996). Furthermore, the synthesis of indolequinones and their evaluation for cytotoxicity towards mammalian cells highlight the ongoing search for novel anticancer agents (Cotterill et al., 1994).
Electrochemical and Spectroelectrochemical Properties
Research has also delved into the electrochemical properties of compounds for potential applications in sensors and electrochromic devices. For example, a study on a pyrrole derivative electropolymerized onto electrodes demonstrated enhanced electrochromic properties, suggesting applications in pH sensors (Almeida et al., 2017).
Supramolecular Aggregation and Conformational Studies
Structural modifications of thiazolo[3, 2-a]pyrimidines and insights into their conformational features have been explored, offering a deeper understanding of how substituent variations can influence intermolecular interaction patterns and potentially affect biological activity (Nagarajaiah & Begum, 2014).
Mechanism of Action
properties
IUPAC Name |
methyl 2-[[7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-17-13(18(26)23(2)20(22)28)11-15(24(17)9-10-29-3)16(25)21-14-8-6-5-7-12(14)19(27)30-4/h5-8,11H,9-10H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLDBCJHBFYYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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